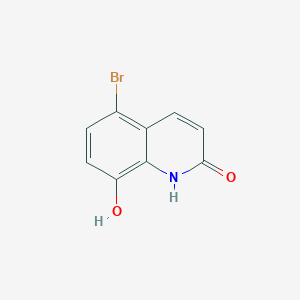

5-Bromo-8-hydroxyquinolin-2(1H)-one

Description

Overview of 8-Hydroxyquinoline (B1678124) and Quinolinone Derivatives in Academic Research

The 8-hydroxyquinoline (8-HQ) scaffold is a significant heterocyclic structure in both organic and medicinal chemistry. nih.gov It consists of a pyridine (B92270) ring fused to a phenol (B47542) ring, with the hydroxyl group at the eighth position. nih.govfishersci.com This arrangement makes 8-HQ and its derivatives potent chelating agents for various metal ions, a property that underpins many of their biological activities. nih.govrsc.org For the past two decades, there has been a surge of interest in 8-hydroxyquinoline derivatives due to their broad spectrum of pharmacological properties. nih.govrsc.org Researchers have extensively explored their potential as anticancer, antimicrobial, antifungal, antiviral, and neuroprotective agents. nih.govrsc.org The synthetic versatility of the 8-HQ ring allows for modifications, such as the introduction of halogen atoms or other functional groups, to enhance these biological effects. nih.gov

Quinoline (B57606) derivatives, a major class of heterocyclic compounds, are present in numerous natural products, particularly alkaloids. labcompare.com Their derivatives, known as quinolones, have been successfully developed into clinical drugs, primarily for treating bacterial infections. labcompare.com The quinoline framework is a common feature in the design of synthetic compounds with diverse pharmacological actions, including anti-inflammatory, antihypertensive, and antiasthmatic properties. labcompare.com The 8-hydroxyquinolin-2(1H)-one structure is a specific and important derivative of quinoline. researchgate.net This scaffold has been identified as a core component in molecules with potential as β2-adrenoceptor agonists, antiplatelet agents, and antiproliferative agents. researchgate.net

Table 1: Investigated Biological Activities of 8-Hydroxyquinoline Derivatives

| Biological Activity | Description | Key Findings |

| Antimicrobial | Activity against various bacterial and fungal strains. | Hybridization of 5-chloro-8-hydroxyquinoline (B194070) with ciprofloxacin (B1669076) showed significant effects against both Gram-positive and Gram-negative bacteria. nih.gov |

| Antifungal | Efficacy against different species of fungi. | Triazole-8-hydroxyquinoline derivatives exhibited activity against several Candida species. nih.gov |

| Anticancer | Inhibition of cancer cell proliferation. | 5,7-dibromo-8-hydroxyquinoline has been synthesized and evaluated for its anticancer potential. nih.gov |

| Neuroprotective | Potential in treating neurodegenerative diseases. | The ability of 8-HQ derivatives to chelate metal ions is a strategy being explored for diseases like Alzheimer's. nih.gov |

| Antiviral | Activity against various viruses. | Derivatives of 8-hydroxyquinoline have been investigated for their effects against viruses such as the dengue virus. nih.gov |

Rationale for Investigating 5-Bromo-8-hydroxyquinolin-2(1H)-one in Advanced Chemical and Biological Contexts

The specific investigation of this compound is driven by a logical combination of established chemical principles and the known biological potential of its constituent parts. The core 8-hydroxyquinolin-2(1H)-one moiety is a recognized pharmacophore with demonstrated activity, notably as a potent β2-adrenoceptor agonist. researchgate.net A series of novel β2-adrenoceptor agonists incorporating the 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one structure have been designed and synthesized, showing promise for respiratory diseases. researchgate.net

The addition of a bromine atom at the 5-position of the quinoline ring is a strategic modification in medicinal chemistry. Halogenation is a common method used to modulate the electronic, lipophilic, and metabolic properties of a lead compound, often leading to enhanced biological activity or improved pharmacokinetic profiles. nih.gov For instance, the introduction of chlorine at the 5- and 7-positions of 8-hydroxyquinoline is a known strategy in the development of new derivatives. nih.gov Specifically, the synthesis of compounds like 5-chloro-8-hydroxyquinoline is a key step in creating hybrid molecules with antibacterial properties. nih.gov Furthermore, the bromination of 8-substituted quinolines has been a subject of study to create derivatives with specific biological activities. researchgate.net

Therefore, the rationale for investigating this compound is based on the hypothesis that combining the biologically active 8-hydroxyquinolin-2(1H)-one scaffold with a bromo-substituent at the 5-position could yield a novel compound with enhanced or new therapeutic properties. This targeted modification aims to leverage the known benefits of the parent structure while potentially improving its potency, selectivity, or other pharmacologically relevant characteristics.

Table 2: Key Chemical Scaffolds and Their Significance

| Chemical Scaffold | Key Features | Rationale for Investigation |

| 8-Hydroxyquinoline | Heterocyclic aromatic compound, potent metal chelator. nih.govrsc.org | Broad-spectrum biological activities including antimicrobial and anticancer effects. nih.govrsc.org |

| Quinolin-2(1H)-one | A derivative of quinoline with a keto group at position 2. researchgate.net | Core structure in compounds with β2-adrenoceptor agonist and antiproliferative activities. researchgate.net |

| 5-Bromo Substitution | Introduction of a bromine atom at the 5-position of the quinoline ring. | A common medicinal chemistry strategy to enhance biological activity and modulate physicochemical properties. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-8-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-6-2-3-7(12)9-5(6)1-4-8(13)11-9/h1-4,12H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMIVCPFBJJSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C(C=CC(=C21)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416440-40-8 | |

| Record name | 5-bromo-8-hydroxy-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 8 Hydroxyquinolin 2 1h One and Its Precursors/analogs

Direct Bromination Approaches

Direct bromination of 8-hydroxyquinoline (B1678124) derivatives stands as a primary method for introducing a bromine atom onto the quinoline (B57606) scaffold. The selectivity and efficiency of this reaction are highly dependent on the reagents and conditions employed.

Selective Bromination of 8-Hydroxyquinoline Derivatives

The bromination of 8-hydroxyquinoline and its derivatives is a well-studied reaction, yet achieving selective synthesis can be challenging. acgpubs.org The reaction of 8-hydroxyquinoline with molecular bromine can lead to a mixture of products, including 5-bromo, 7-bromo, and 5,7-dibromo derivatives. acgpubs.org The position of bromination is influenced by the directing effects of the hydroxyl group and the reaction conditions.

Studies have shown that the bromination of 8-substituted quinolines, such as 8-hydroxyquinoline, 8-methoxyquinoline (B1362559), and 8-aminoquinoline (B160924), can yield mono- and di-bromo derivatives in varying ratios. acgpubs.orgresearchgate.net For instance, the monobromination of 8-hydroxyquinoline often results in a mixture of 5-bromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline, along with the 5,7-dibromo-8-hydroxyquinoline. researchgate.net In contrast, the bromination of 8-methoxyquinoline can selectively furnish 5-bromo-8-methoxyquinoline (B186703) as the sole product. acgpubs.orgresearchgate.net

To enhance selectivity, researchers have explored the use of bulky protecting groups on the 8-hydroxyl function. For example, the synthesis of novel phthalonitrile (B49051) derivatives of 8-hydroxyquinoline and their subsequent bromination has been investigated. acgpubs.org This strategy can direct the bromination to the C-5 position due to the steric hindrance posed by the bulky phthalonitrile group at C-7. acgpubs.org

Optimization of Reaction Conditions and Reagents

The optimization of reaction conditions and the choice of brominating agent are crucial for controlling the outcome of the bromination of 8-hydroxyquinoline derivatives. Both molecular bromine (Br₂) and N-Bromosuccinimide (NBS) are commonly employed reagents. acgpubs.orgnih.gov

The reaction of 8-hydroxyquinoline with molecular bromine in solvents like chloroform (B151607) can yield 5,7-dibromo-8-hydroxyquinoline in excellent yields when two equivalents of bromine are used. nih.gov The use of different solvents such as acetonitrile (B52724) and dichloromethane (B109758) has also been explored, with the product ratios of mono- and di-brominated compounds being dependent on the solvent and the equivalents of bromine used. acgpubs.orgresearchgate.net For instance, using 2.1 equivalents of bromine in chloroform was found to give 5,7-dibromo-8-hydroxyquinoline in a 90% yield. acgpubs.orgresearchgate.net

N-Bromosuccinimide (NBS) offers an alternative to molecular bromine and has been used for the bromination of 8-hydroxyquinoline. nih.gov The reaction of 8-hydroxyquinoline with NBS in chloroform can afford 7-bromoquinolin-8-ol. nih.gov Furthermore, copper-promoted C5-selective bromination of 8-aminoquinoline amides using alkyl bromides has been developed as an efficient method, highlighting the ongoing efforts to achieve site-selective bromination. beilstein-journals.org A process for preparing 5,7-dibromo-8-hydroxyquinoline by reacting 8-hydroxyquinoline with a solution of bromine in aqueous hydrobromic acid has also been patented, claiming high yields of over 98%. google.com

| Starting Material | Brominating Agent | Solvent | Key Products | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline | Br₂ (2 equiv.) | Chloroform | 5,7-Dibromo-8-hydroxyquinoline | nih.gov |

| 8-Hydroxyquinoline | Br₂ (2.1 equiv.) | Chloroform | 5,7-Dibromo-8-hydroxyquinoline (90% yield) | acgpubs.orgresearchgate.net |

| 8-Hydroxyquinoline | NBS | Chloroform | 7-Bromoquinolin-8-ol | nih.gov |

| 8-Methoxyquinoline | Br₂ | - | 5-Bromo-8-methoxyquinoline | acgpubs.orgresearchgate.net |

| 8-Aminoquinoline Amides | Alkyl Bromides (with Cu catalyst) | DMSO | C5-Brominated 8-aminoquinoline amides | beilstein-journals.org |

| 8-Hydroxyquinoline | Br₂ in aq. HBr | Water | 5,7-Dibromo-8-hydroxyquinoline (>98% yield) | google.com |

Multi-step Synthetic Routes

In addition to direct bromination, multi-step synthetic sequences provide alternative and sometimes more controlled pathways to 5-Bromo-8-hydroxyquinolin-2(1H)-one and its analogs. These routes often involve the construction of the quinoline ring from acyclic or different heterocyclic precursors.

Bromination of Isatin (B1672199) Precursors and Subsequent Ring Expansion

One of the multi-step approaches involves the use of isatin (1H-indole-2,3-dione) and its derivatives. nih.gov The synthesis can start with the bromination of isatin to produce 5-bromoisatin. researchgate.net Isatin itself can undergo various reactions, including oxidation to isatoic anhydride, which is a valuable intermediate in medicinal chemistry. nih.gov While the direct ring expansion of a brominated isatin to a quinolin-2-one is a plausible synthetic strategy, specific examples leading directly to this compound are not extensively detailed in the provided context. However, the versatility of isatin chemistry suggests its potential as a starting point for constructing the desired quinoline scaffold. nih.govresearchgate.net

Derivatization from Brominated Quinoline Intermediates

Another significant multi-step strategy involves the derivatization of pre-brominated quinoline intermediates. A common starting material for this approach is 5-bromo-8-hydroxyquinoline. ias.ac.inrroij.com To facilitate further reactions, the hydroxyl group at the 8-position is often protected, for instance, as a benzyloxy group, to form 8-(benzyloxy)-5-bromoquinoline. ias.ac.in This protected intermediate can then undergo various transformations.

A key reaction in this synthetic route is the introduction of a substituent at the 2-position to form the quinolin-2(1H)-one core. While the direct conversion of 5-bromo-8-hydroxyquinoline to this compound is not explicitly described, the synthesis of various 8-hydroxyquinolin-2(1H)-one analogues has been reported, indicating the feasibility of such transformations. nih.gov The Skraup reaction, a classic method for quinoline synthesis, can also be employed to prepare 5-hydroxyquinolines, where a bromo substituent can act as a blocking group to direct the cyclization and can be subsequently removed. researchgate.net

Advanced Coupling and Transformation Reactions

Modern synthetic organic chemistry offers a variety of advanced coupling and transformation reactions that can be applied to the synthesis of complex molecules like this compound.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Hartwig-Buchwald amination reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. ias.ac.inresearchgate.netuzh.ch For instance, the synthesis of 5-aryl-8-hydroxyquinolines can be achieved via a Suzuki coupling reaction of 5-bromo-8-hydroxyquinoline (with a protected hydroxyl group) with an appropriate arylboronic acid. rroij.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied in the synthesis of complex organic molecules, including pharmaceuticals. nih.govresearchgate.netjocpr.com

The Suzuki-Miyaura coupling, a prominent example, involves the reaction of an organoboron species with an organohalide, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgnih.gov The general mechanism involves three key steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

In the context of quinolinone synthesis, the Suzuki-Miyaura reaction can be used to introduce aryl or other substituents onto the quinoline core. For instance, a bromo-substituted quinolinone can be coupled with a boronic acid to form a new carbon-carbon bond. rroij.com Research has demonstrated the successful Suzuki-Miyaura cross-coupling of brominated 2,1-borazaronaphthalenes with potassium alkenyltrifluoroborates. nih.gov Furthermore, a two-step synthesis of a c-Jun N-terminal kinase 3 inhibitor involved a Suzuki-Miyaura cross-coupling to create a 3-arylindazole intermediate in excellent yield. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Brominated 2,1-borazaronaphthalenes, Potassium alkenyltrifluoroborates | Pd catalyst, 60 °C | Alkenyl-substituted 2,1-borazaronaphthalenes | Formation of C-C bond | nih.gov |

| Suzuki-Miyaura Coupling | Indazole, 3-Fluorobenzeneboronic acid | Pd catalyst, K3PO4, Dioxane/H2O, 60 °C | 3-Arylindazole | High yield (95%) in synthesis of a kinase inhibitor | nih.gov |

| Heck Coupling/Cyclization | pivaloylaminobenzenes, α,β-unsaturated carbonyl compounds | Pd(OAc)2, PPh3, NaOAc | 3-substituted quinolin-2(1H)-ones | Coupling followed by intramolecular cyclization | nih.gov |

Nucleophilic Substitution via Brominated Intermediates (e.g., Negishi Coupling)

Nucleophilic substitution reactions are fundamental in organic synthesis, involving the replacement of a leaving group by a nucleophile. pressbooks.pubyoutube.com In the synthesis of quinolinone derivatives, brominated intermediates serve as excellent substrates for such reactions. The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. Halogenated quinolines, particularly at positions 2 and 4, are highly susceptible to nucleophilic substitution. quimicaorganica.org

The Negishi coupling is a specific and powerful type of palladium- or nickel-catalyzed cross-coupling reaction that pairs an organozinc compound with an organohalide. wikipedia.orgorganic-chemistry.org This method is notable for its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org The reaction has been successfully used in the synthesis of various complex molecules, including heteroaromatic amino acid derivatives where quinoline and pyrimidine (B1678525) moieties were incorporated. rsc.org The versatility of the Negishi coupling extends to its use with a wide array of functional groups and its application in both laboratory and industrial settings. wikipedia.orgnih.govorgsyn.org

Research has shown the utility of Negishi coupling in synthesizing α-heteroaryl-α-amino acids, where it serves as a key step. nih.gov Furthermore, studies have demonstrated its application in creating bipyridine complexes with high chemoselectivity and regioselectivity. orgsyn.org

Mannich Reaction in Quinolinone Synthesis

The Mannich reaction is a classic organic reaction that involves the aminoalkylation of an active hydrogen-containing compound with formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. mdpi.com This reaction is a straightforward method for introducing an aminomethyl group or a substituted aminoalkyl moiety into a molecule under mild conditions. mdpi.com

In the context of quinolinone chemistry, the Mannich reaction is a valuable tool for modifying the 8-hydroxyquinoline scaffold. mdpi.comresearchgate.net By using 8-hydroxyquinoline as the active hydrogen provider, a variety of aminomethylated derivatives can be synthesized. mdpi.com The reaction's versatility is enhanced by the wide range of amines and aldehydes that can be employed. mdpi.comtandfonline.com For example, new complexone derivatives of 8-hydroxyquinoline have been synthesized in good yields using the Mannich reaction with both primary and secondary amines, under conditions ranging from room temperature to microwave irradiation. researchgate.net

The reaction has also been applied to the synthesis of quinazolinone derivatives, where Mannich bases were formed by reacting a quinazolinone with various aromatic amines and formaldehyde. innovareacademics.in These reactions highlight the broad applicability of the Mannich reaction in generating structurally diverse heterocyclic compounds. tandfonline.comindexcopernicus.com

| Substrate | Reagents | Conditions | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| 8-Hydroxyquinoline | Formaldehyde, Primary/Secondary Amines | Room temperature, reflux, or microwave irradiation | Aminomethylated 8-hydroxyquinolines | Versatile method for functionalization | mdpi.comresearchgate.net |

| Quinazolinone | Formaldehyde, Aromatic Amines | Reflux in ethanol | Mannich bases of quinazolinone | Introduction of diverse amine moieties | innovareacademics.in |

| α‐Ketohydrazones | 2‐Acetamidobenzaldehyde, N‐Benzylpiperazine | Acidic conditions | Quinoline derivatives | Azo–Friedländer reaction sequence | tandfonline.com |

Hartwig-Buchwald Amination Reactions for Substituted Derivatives

The Hartwig-Buchwald amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. ias.ac.inorganic-chemistry.org This reaction has become a preferred method for synthesizing aryl amines from aryl halides due to its milder reaction conditions and generally higher yields compared to other methods. ias.ac.in The success of the Hartwig-Buchwald amination often depends on the careful selection of the palladium catalyst and the phosphine (B1218219) ligand, as the optimal combination can vary based on the specific substrates. ias.ac.in

This methodology has been effectively used to synthesize novel 5-(N-substituted-anilino)-8-hydroxyquinolines. ias.ac.in In a specific example, 5-bromo-8-benzyloxyquinoline was coupled with various secondary anilines using a palladium acetate (B1210297) catalyst and sterically demanding phosphine ligands. ias.ac.in The resulting 5-anilino-8-benzyloxyquinolines were then converted to the corresponding 8-hydroxyquinoline derivatives through catalytic hydrogenation. ias.ac.in

The Hartwig-Buchwald amination has also been applied to the functionalization of other heterocyclic systems, such as the sequential and selective amination of 6-bromo-2-chloroquinoline (B23617) to produce ligands for the Tec Src homology 3 domain. acs.org Furthermore, it has been utilized in the synthesis of quinazolin-4(3H)-one derivatives. researchgate.net

Other Cyclization and Condensation Strategies

Beyond the specific named reactions, a variety of other cyclization and condensation strategies are employed in the synthesis of quinolinones and their precursors. These methods often involve the formation of the heterocyclic ring system as a key step. mdpi.comnih.gov

One common approach is the Skraup synthesis, which involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline. rroij.comgoogle.com The Friedländer synthesis is another important method, where an o-aminobenzaldehyde or o-aminoketone is condensed with a compound containing an α-methylene group adjacent to a carbonyl. rroij.com

Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions. For example, the condensation of 8-hydroxyquinoline-2-carboxylic acid with substituted anilines in the presence of phosphorus trichloride (B1173362) under microwave irradiation yields substituted 8-hydroxy-N-phenylquinoline-2-carboxamides in good yields. mdpi.com Similarly, a condensation reaction between an amino group and a carbonyl group, followed by intramolecular cyclization under microwave conditions, has been used to form a benzothiazole (B30560) intermediate, which was then further reacted to produce 8-hydroxyquinoline derivatives. mdpi.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. Although specific spectral data for 5-Bromo-8-hydroxyquinolin-2(1H)-one is not available, we can predict the expected chemical shifts and coupling patterns by analyzing similar structures.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons on the quinoline (B57606) ring system. The presence of the electron-withdrawing bromine atom at the C5 position and the hydroxyl and lactam functionalities would significantly influence the chemical shifts of the aromatic protons. Based on data from related compounds, the proton at C6 would likely appear as a doublet, coupled to the proton at C7. Similarly, the proton at C7 would present as a doublet. The proton at C3 and the N-H proton of the lactam would also exhibit characteristic signals.

The ¹³C NMR spectrum would provide crucial information about the carbon skeleton. We would expect to observe nine distinct carbon signals. The carbon atom bonded to the bromine (C5) would experience a notable downfield shift. The carbonyl carbon of the lactam (C2) and the carbon bearing the hydroxyl group (C8) would also have characteristic chemical shifts. For comparison, in the related compound 7-Bromo-5-chloro-8-hydroxyquinoline, the carbon signals are well-defined, providing a basis for estimating the spectral features of the target compound.

Further structural confirmation could be achieved through multi-nuclear NMR studies, such as ¹⁵N NMR. The nitrogen atom in the quinoline ring and the lactam would have distinct chemical shifts, providing insights into the electronic environment and tautomeric forms of the molecule.

The 8-hydroxyquinoline (B1678124) scaffold is a well-known chelating agent for various metal ions. researchgate.netscirp.orgajchem-a.comscirp.org While no NMR data for metal complexes of this compound have been reported, studies on complexes of similar ligands, such as 5-nitro-8-hydroxyquinoline-proline hybrids, demonstrate that upon complexation with metal ions like Zn(II), significant changes in the ¹H NMR spectra occur, including shifts in the aromatic proton signals, indicating coordination. nih.gov Similar effects would be expected for metal complexes of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound.

HRMS analysis of this compound would be expected to show a molecular ion peak corresponding to its exact mass. The presence of the bromine atom would result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity), which is a definitive indicator for the presence of bromine. While specific data is absent for this compound, HRMS data for derivatives such as N-((5-Bromo-8-hydroxyquinolin-7-yl)(3-phenoxyphenyl)methyl)-2-phenylacetamide has been reported, confirming the utility of this technique in characterizing related structures. rsc.org

The generation of a thorough, informative, and scientifically accurate article, as per the user's detailed outline, requires specific data points from various analytical techniques. These include fragmentation patterns from Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS), characteristic vibrational frequencies from Fourier Transform Infrared (FT-IR) Spectroscopy, and absorption and emission maxima from Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy.

Despite extensive searches, public databases and research articles containing this specific information for this compound could not be located. While information exists for structurally related compounds, such as 8-hydroxyquinoline and its other halogenated derivatives, the user's strict instruction to focus solely on this compound prevents the inclusion of this related, but scientifically distinct, data.

Therefore, it is not possible to provide the requested article with the required level of detail and scientific accuracy at this time. The creation of data tables and detailed research findings is contingent on the availability of published experimental data for this specific compound.

X-ray Diffraction Studies

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. This crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected by a detector. Analysis of the positions and intensities of these spots allows for the determination of the unit cell dimensions and the electron density distribution within the crystal, which in turn reveals the precise location of each atom.

Expected Data from Analysis:

A successful single-crystal X-ray diffraction study would yield a comprehensive set of crystallographic data, which is typically presented in a standardized format. Below is a hypothetical data table illustrating the kind of information that would be obtained.

| Parameter | Hypothetical Value for this compound |

| Chemical Formula | C₉H₆BrNO₂ |

| Formula Weight | 240.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1042 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.53 |

| Absorption Coefficient (mm⁻¹) | 4.5 |

| R-factor (%) | < 5 |

Further analysis would provide detailed tables of atomic coordinates, bond lengths (e.g., C-C, C-N, C-O, C-Br), and bond angles, confirming the connectivity and geometry of the quinolinone ring system and its substituents.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. For organic compounds like this compound, this typically involves combustion analysis to determine the percentages of carbon, hydrogen, and nitrogen. The bromine content would be determined by other methods, such as titration or ion chromatography after decomposition of the sample. The results are crucial for confirming the empirical and molecular formula of a newly synthesized compound and assessing its purity.

Principle of Combustion Analysis:

A small, precisely weighed sample of the compound is combusted in a stream of oxygen at high temperatures. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂)—are collected and quantified. From the masses of these products, the mass percentages of C, H, and N in the original sample are calculated.

Expected Data from Analysis:

The theoretical elemental composition of this compound (C₉H₆BrNO₂) is calculated from its atomic constituents. Experimental values obtained from an actual analysis are then compared to these theoretical values. A close agreement (typically within ±0.4%) is considered a confirmation of the compound's purity and elemental formula.

| Element | Theoretical % | Found (Hypothetical) % |

| Carbon (C) | 45.03 | 45.10 |

| Hydrogen (H) | 2.52 | 2.55 |

| Nitrogen (N) | 5.83 | 5.80 |

| Bromine (Br) | 33.28 | 33.20 |

| Oxygen (O) | 13.33 | 13.35 |

This data provides essential validation of the molecular formula and is a standard characterization requirement for novel chemical compounds.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) Applications

No published research could be identified that applies Density Functional Theory to the study of 5-Bromo-8-hydroxyquinolin-2(1H)-one.

Time-Dependent Density Functional Theory (TD-DFT)

There are no available TD-DFT studies for this compound in the scientific literature.

Electronic Structure and Molecular Properties

HOMO-LUMO Energy Gap Analysis

Specific data on the HOMO-LUMO energy gap for this compound is not available.

Global and Local Reactivity Descriptors

An analysis of global and local reactivity descriptors for this compound has not been reported.

Intermolecular Interactions and Charge Transport Studies

Non-Linear Optical (NLO) Properties

Theoretical studies employing density functional theory (DFT) have been instrumental in characterizing the non-linear optical (NLO) properties of halogenated dihydroquinolinones, including a structurally analogous compound to this compound. Research into new isostructural halogenated dihydroquinolinones has provided insights into the structure-property relationships that govern their NLO response. researchgate.netrsc.org

A detailed analysis using DFT models has shown that the replacement of a chlorine atom with a bromine atom has a minimal effect on the physicochemical properties such as the molecular electrostatic potential and frontier molecular orbitals. rsc.org This suggests that the NLO properties are largely conserved between the chloro and bromo derivatives.

For these dihydroquinolinone crystals, the third-order nonlinear susceptibility (χ(3)) has been estimated using an iterative electrostatic scheme. rsc.org This computational approach models the crystalline environment by representing surrounding molecules as point charges. The theoretical results highlight the significant role of the environment's polarization effect and the nature of the halogen substituent on the magnitude of χ(3). rsc.org The calculated χ(3) values are found to be of the same order of magnitude as those observed in other promising organic NLO crystals. rsc.org These findings underscore the potential of dihydroquinolinone derivatives as a class of materials for NLO applications. rsc.org

Table 1: Theoretical NLO Properties of a Related Dihydroquinolinone (Note: The following data is for a structurally similar compound as detailed in the cited research, presented here to illustrate the typical NLO characteristics of this class of molecules.)

| Property | Description | Computational Method | Finding |

| Third-Order Nonlinear Susceptibility (χ(3)) | A measure of the third-order nonlinear optical response of a material. | Iterative electrostatic scheme with DFT | The calculated χ(3) is comparable to other organic NLO crystals, indicating significant NLO potential. rsc.org |

| Effect of Halogen Substitution | Comparison of properties between bromo- and chloro-substituted analogs. | Density Functional Theory (DFT) | The substitution of bromine for chlorine has a minor impact on key electronic and optical properties. rsc.org |

| Environmental Polarization Effect | The influence of the surrounding crystalline matrix on the NLO properties. | Iterative electrostatic scheme | Plays a crucial role in determining the magnitude of the third-order nonlinear susceptibility (χ(3)). rsc.org |

Reaction Mechanism and Pathway Prediction

Degradation Pathway Prediction via Bond Dissociation Energies

A comprehensive search of the scientific literature did not yield any specific theoretical studies on the degradation pathway of this compound predicted via bond dissociation energies. Therefore, no data can be presented for this section.

Theoretical Studies of Reaction Selectivity and Mechanism

A thorough review of available scientific literature revealed no theoretical studies focused on the reaction selectivity and mechanisms of this compound. Consequently, information regarding the computational prediction of its reactivity and reaction pathways is not available at this time.

Coordination Chemistry and Metal Complexation

Chelation Properties of 8-Hydroxyquinolin-2(1H)-one Ligands

8-Hydroxyquinoline (B1678124) and its derivatives are versatile bidentate ligands, capable of forming stable complexes with a wide array of metal ions. nih.govscirp.org The chelation occurs through the deprotonated phenolic oxygen and the nitrogen atom of the quinoline (B57606) ring, forming a five-membered ring with the metal center. scirp.orgwikipedia.org This structural feature is fundamental to their strong and often selective binding of metal ions.

Interaction with Transition Metal Ions

Derivatives of 8-hydroxyquinolin-2(1H)-one exhibit a strong affinity for a variety of transition metal ions, including but not limited to Cu(II), Ni(II), Zn(II), Mn(II), Co(II), Fe(III), Al(III), and Sn(IV). johronline.comresearchgate.netresearchgate.net The formation of these metal complexes is often rapid at room temperature. researchgate.net The stability of these complexes can be influenced by the nature of the metal ion. For instance, with 8-hydroxyquinoline, the stability of the chelates often follows the order: Al(III) > Fe(III) > Cu(II) > Zn(II) > Mn(II) > Mg(II). nih.gov

The interaction with these metal ions can lead to the formation of various complex species. For example, studies on a 5-nitro-8-hydroxyquinoline-proline hybrid have shown the formation of mono and bis complexes with Cu(II) and Zn(II). nih.govmdpi.com The specific coordination environment can be influenced by factors such as pH. acs.org

Chelate Formation Stoichiometry and Geometry

The stoichiometry of the metal complexes formed with 8-hydroxyquinolin-2(1H)-one ligands is commonly found to be 1:2 (metal:ligand). scirp.orgjohronline.com This has been confirmed through various techniques, including conductometric and spectrophotometric methods. scirp.org However, other stoichiometries such as 1:1 are also possible depending on the specific ligand and reaction conditions. researchgate.net

The geometry of the resulting metal chelates is dictated by the coordination number of the metal ion and the nature of the ligands. For instance, with 8-hydroxyquinoline as the ligand, Cu(II) often forms a square-planar complex, while Co(II) and Ni(II) can form octahedral complexes by incorporating two water molecules into the coordination sphere. scirp.org A distorted octahedral geometry has been proposed for Cu(II) complexes in some cases, while Zn(II) can adopt a tetrahedral geometry. johronline.com

Synthesis and Characterization of Metal Chelates

The synthesis of metal complexes with 8-hydroxyquinolin-2(1H)-one and its derivatives is typically straightforward, often involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Synthesis Protocols for Quinolinone-Metal Complexes

A general method for the synthesis of these complexes involves mixing an ethanolic solution of the appropriate metal salt with a hot ethanolic solution of the Schiff base ligand. jchemlett.com To this mixture, an ethanolic solution of the 8-hydroxyquinoline derivative is added. jchemlett.com The resulting complexes can then be isolated and purified. For example, complexes of Cu(II), Ni(II), Mn(II), Co(II), and Zn(II) with a derivative of 8-hydroxyquinoline have been prepared using this approach. johronline.com The reaction is often carried out in a 1:1:1 or 1:1:2 molar ratio of metal to primary ligand to secondary ligand (8-hydroxyquinoline). researchgate.netjchemlett.com

Structural Analysis of Metal Complexes

The characterization of these metal complexes is crucial for understanding their structure and properties. A variety of analytical and spectroscopic techniques are employed for this purpose.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying the coordination sites of the ligand. The disappearance or shift of the O-H stretching band of the hydroxyl group and shifts in the C=N stretching frequency upon complexation confirm the involvement of the phenolic oxygen and the quinoline nitrogen in bonding to the metal ion. scirp.orgresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the complexes and can provide information about the geometry of the coordination sphere. scirp.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy (¹H and ¹³C) can provide detailed information about the structure of the ligand and its coordination to the metal ion in solution. acs.orgresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is particularly useful for studying paramagnetic complexes, such as those of Cu(II), providing insights into the electronic structure and the coordination environment of the metal ion. acs.org

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and confirm their stoichiometry. researchgate.net

Influence of Substituents on Metal Complex Properties

Effect of Bromination on Chelation Affinity and Stability

The introduction of a bromine atom at the 5-position of the quinoline ring significantly influences the electronic properties of the ligand, which in turn affects its chelation affinity for metal ions and the stability of the resulting complexes. Bromine is an electron-withdrawing group through induction, yet it can also be a weak pi-donating group due to its lone pairs. This dual electronic nature can modulate the basicity of the nitrogen atom and the acidity of the hydroxyl group, which are the primary coordination sites.

Studies on various 5-substituted-8-hydroxyquinolines have demonstrated a clear relationship between the electronic nature of the substituent and the stability of the metal complexes. mcmaster.ca Generally, electron-withdrawing substituents decrease the basicity of the donor atoms, leading to the formation of less stable metal complexes compared to the unsubstituted 8-hydroxyquinoline. Conversely, electron-donating groups tend to increase the stability of the metal complexes. Therefore, the bromo-substitution in 5-Bromo-8-hydroxyquinolin-2(1H)-one is anticipated to reduce the stability of its metal complexes to some extent.

Substitution with a halogen group, such as chlorine at the C-5 or at both the C-5 and C-7 positions of 8-hydroxyquinoline, has been shown to increase lipid solubility and the chelating ability of the compounds. nih.gov This enhancement is thought to be an effect of the phenolic group that leads to improved metal chelation. nih.gov

The following table provides a conceptual illustration of the expected trend in stability constants for metal complexes of 8-hydroxyquinoline and its bromo-derivative, based on the general principles of substituent effects.

Table 1: Conceptual Comparison of Stability Constants (log K) for Metal Complexes

| Ligand | Metal Ion | Expected log K Trend |

|---|---|---|

| 8-Hydroxyquinoline | Cu(II) | Higher |

| 5-Bromo-8-hydroxyquinoline | Cu(II) | Lower |

| 8-Hydroxyquinoline | Zn(II) | Higher |

This table is illustrative and intended to show the general trend based on electronic effects. Actual values would require experimental determination.

Electronic Effects on Photoluminescence Properties of Complexes

The photoluminescence of 8-hydroxyquinoline complexes is a subject of intense research due to their applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. rroij.com The parent 8-hydroxyquinoline molecule is weakly fluorescent, a phenomenon often attributed to excited-state intermolecular proton transfer. rroij.com Upon chelation with a metal ion, this proton transfer is inhibited, and the rigidity of the resulting complex is increased, leading to a significant enhancement of fluorescence emission. rroij.com

The electronic properties of the substituents on the 8-hydroxyquinoline ring play a crucial role in tuning the photoluminescence of the metal complexes. Electron-withdrawing and electron-releasing groups can shift the absorption and photoluminescence spectra of the complexes. researchgate.net In the case of this compound, the bromine atom, being electron-withdrawing, is expected to influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the ligand.

With an increase in the polarization force of metal cations, the photoluminescence peak of 8-hydroxyquinoline complexes shows a red-shift, and two broad absorption peaks in the UV-Vis spectra (300-400nm) become distinctly separated. nih.gov The introduction of substituents can further modulate these shifts. For instance, the absorption and photoluminescence spectra of aluminum-hydroxyquinoline complex derivatives were shifted from those of the parent compound by the introduction of electron-withdrawing and electron-releasing groups into the hydroxyquinoline ligands. researchgate.net

The following table summarizes the expected electronic effects on the photoluminescence of metal complexes of this compound compared to those of 8-hydroxyquinoline.

Table 2: Expected Electronic Effects on Photoluminescence

| Property | 8-Hydroxyquinoline Complexes | 5-Bromo-8-hydroxyquinoline Complexes |

|---|---|---|

| Emission Wavelength | Reference Emission | Potential for red-shift due to altered HOMO-LUMO gap |

| Quantum Yield | Reference Quantum Yield | May be lower due to the heavy atom effect of bromine |

| Excited State Lifetime | Reference Lifetime | May be shorter due to increased intersystem crossing |

This table presents expected trends based on established principles of photophysics and substituent effects.

Mechanistic Investigations of Biological Activities

Molecular Mechanisms in Anticancer Research

The anticancer properties of 5-Bromo-8-hydroxyquinolin-2(1H)-one and related 8-hydroxyquinoline (B1678124) (8HQ) derivatives are multifaceted, involving a range of molecular interactions that disrupt cancer cell proliferation and survival. Research into these mechanisms has highlighted the compound's ability to interfere with critical enzymatic functions, disrupt essential cellular processes, leverage metal ion interactions, and counteract drug resistance.

A key aspect of the anticancer strategy of 8-hydroxyquinoline derivatives involves the inhibition of enzymes crucial for tumor growth and progression.

Topoisomerase I Inhibition : Studies on bromo derivatives of 8-substituted quinolines have demonstrated their capacity to inhibit Topoisomerase I. This enzyme is vital for managing DNA topology during replication and transcription. By suppressing its activity, these compounds prevent the relaxation of supercoiled plasmid DNA, leading to DNA damage and ultimately cell death researchgate.net.

NAD(P)H:quinone oxidoreductase 1 (NQO1) : The enzymatic conversion rate of NQO1, an enzyme often overexpressed in cancer cells, is influenced by 8-hydroxyquinoline derivatives. The introduction of a quinoline (B57606) moiety can increase this conversion rate, and the activity is further dependent on the specific substituents on the quinoline structure nih.gov.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Structurally related compounds, such as 1-benzyl-5-bromoindolin-2-one derivatives, have shown potent inhibitory activity against VEGFR-2. This receptor is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis nih.gov. Inhibition of VEGFR-2 effectively chokes off the nutrient supply to tumors.

Table 1: Enzyme Inhibition by Bromo-quinoline Derivatives

| Compound Class | Target Enzyme | Effect | Reference |

|---|---|---|---|

| Bromo derivatives of 8-substituted quinolines | Topoisomerase I | Suppresses relaxation of supercoiled DNA | researchgate.net |

| 8-Hydroxyquinoline-naphthoquinone hybrids | NQO1 | Modulates enzymatic conversion rate | nih.gov |

| 1-Benzyl-5-bromoindolin-2-one derivatives | VEGFR-2 | Inhibitory activity, blocking angiogenesis | nih.gov |

Beyond direct enzyme inhibition, this compound analogues interfere with fundamental cellular processes, pushing cancer cells towards self-destruction and halting their proliferation.

Apoptosis Induction : Bromo derivatives of 8-hydroxyquinoline have been shown to possess high apoptotic potential. researchgate.net They can induce programmed cell death, a critical mechanism for eliminating cancerous cells, as evidenced by DNA laddering assays researchgate.net. The induction of apoptosis is a common mechanism for cytotoxic compounds and can be triggered through various signaling pathways, often involving the activation of caspases mdpi.comfrontiersin.org. For instance, some anticancer agents upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, tipping the cellular balance towards death mdpi.com.

Cell Cycle Arrest : These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Studies on various cytotoxic agents have shown they can cause cell cycle arrest at different phases, such as the G2/M phase. This is often achieved by modulating the levels of key regulatory proteins like cyclin-dependent kinases (e.g., CDK1) and cyclins (e.g., Cyclin-B) mdpi.comfrontiersin.org.

Angiogenesis Inhibition : As mentioned with VEGFR-2 inhibition, blocking angiogenesis is a vital anticancer mechanism. A synthetic compound, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, demonstrated significant anti-angiogenic activity in an ex vivo rat aorta model nih.govnih.gov. This effect is crucial as it limits the ability of tumors to grow and spread by cutting off their access to the bloodstream nih.gov.

Table 2: Disruption of Cellular Processes by Bromo-Substituted Heterocyclic Compounds

| Cellular Process | Mechanism | Compound Type | Key Findings | Reference |

|---|---|---|---|---|

| Apoptosis | Induction of programmed cell death | Bromo-8-hydroxyquinolines | High apoptotic potential observed in DNA laddering assays | researchgate.net |

| Cell Cycle Arrest | Halting of cell division | Cytotoxic agents | Arrest at G2/M phase by decreasing CDK1/Cyclin-B complex | mdpi.com |

| Angiogenesis Inhibition | Inhibition of new blood vessel formation | 5-bromo-indole-2-carboxamide | Significant inhibition of blood vessel growth in ex vivo model | nih.govnih.gov |

The 8-hydroxyquinoline scaffold is a potent metal chelator, a property that is integral to its biological activity. The ability to bind metal ions like copper, zinc, and iron is central to the anticancer effects of its derivatives nih.govmdpi.combohrium.com.

Metal ions are essential for numerous biological processes, and their balance (homeostasis) is critical for cell function. Cancer cells often have an altered metal metabolism, which can be exploited for therapeutic purposes nih.gov. By chelating metal ions, 8-hydroxyquinoline derivatives can:

Alter Solubility and Transport : Chelation can affect the compound's solubility and its ability to cross cell membranes, influencing its bioavailability and interaction with intracellular targets mdpi.com.

Influence Redox Activity : The formation of metal complexes can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to DNA and proteins, ultimately inducing apoptosis acs.org.

Inhibit Metalloenzymes : Many enzymes crucial for cancer cell survival, such as matrix metalloproteinases, require metal ions as cofactors. Chelation can strip these enzymes of their necessary ions, thereby inhibiting their function.

Restore Metal Homeostasis : In some contexts, these compounds can act as ionophores, transporting metal ions across membranes to restore balance, which can have anticancer effects nih.gov. The anticancer effects of derivatives like clioquinol are related to their chelation of copper and zinc ions nih.gov.

Multidrug resistance (MDR) is a major hurdle in chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells mdpi.commdpi.com. Certain 8-hydroxyquinoline derivatives have shown the ability to overcome or even exploit this resistance.

Some derivatives exhibit selective toxicity towards MDR cells. This "collateral sensitivity" means the very mechanism of resistance (P-gp) increases the compound's toxic effect mdpi.com. Research on a 5-nitro-8-hydroxyquinoline-proline hybrid and its metal complexes revealed enhanced cytotoxicity against resistant cancer cell lines compared to their non-resistant counterparts mdpi.com. Similarly, novel isoquinolinequinone N-oxides have been developed that show potent nanomolar activity against MDR cells, in part by inhibiting the function of these drug efflux pumps acs.org. These compounds can also induce significant ROS accumulation, further contributing to their efficacy in resistant cells acs.org.

Mechanistic Aspects of Antimicrobial Efficacy

8-hydroxyquinoline and its derivatives, including brominated forms, possess significant antibacterial properties against a range of pathogens, including multidrug-resistant strains nih.govnih.gov. Their mechanisms of action are multifaceted and primarily target the integrity and function of the bacterial cell.

Key antibacterial mechanisms include:

Disruption of Membrane Integrity : The compounds can damage the bacterial cell membrane, leading to increased permeability. This is demonstrated by increased uptake of substances like crystal violet mdpi.comresearchgate.net. Scanning electron microscopy has confirmed physiological damage to the cell membranes of bacteria treated with related quinone derivatives mdpi.com.

Inhibition of Cellular Respiration : They can interfere with the electron transport chain in the bacterial respiratory system, blocking energy metabolism and leading to cell death. This is measured by a reduction in dehydrogenase activity mdpi.comresearchgate.net.

Leakage of Cellular Components : By compromising the cell membrane, these compounds can cause the leakage of essential intracellular materials, such as proteins and DNA mdpi.com.

Inhibition of Biofilm Formation : Some related compounds, like anthraquinones, have been shown to inhibit the formation of biofilms, which are protective communities of bacteria that are often resistant to antibiotics nih.gov.

Inhibition of Nucleic Acid and Protein Synthesis : Interference with the synthesis of DNA, RNA, and proteins is another mechanism by which these compounds can exert their antibacterial effects nih.gov.

The antimicrobial activity is often enhanced by the presence of hydroxyl groups, which can form hydrogen bonds and increase binding affinity at the site of action mdpi.com. The ability of 8-hydroxyquinolines to chelate metal ions is also believed to contribute to their antimicrobial effects, as these ions are crucial for bacterial enzyme function mdpi.com. Studies have shown that halogenated derivatives of 8-hydroxyquinoline can be particularly effective against multidrug-resistant bacteria like Neisseria gonorrhoeae nih.gov.

Table 3: Antibacterial Mechanisms of Quinoline and Quinone Derivatives

| Mechanism | Effect on Bacteria | Supporting Evidence | Reference |

|---|---|---|---|

| Membrane Damage | Increased permeability and integrity disruption | Crystal violet uptake, SEM analysis | mdpi.comresearchgate.net |

| Respiratory Inhibition | Reduced energy metabolism | Decreased TTC dehydrogenase activity | mdpi.comresearchgate.net |

| Macromolecule Leakage | Loss of essential intracellular components | Measurement of protein/DNA leakage | mdpi.com |

| Inhibition of Synthesis | Blocks replication and essential functions | Interference with DNA, RNA, and protein synthesis | nih.gov |

Antifungal Action Mechanisms

The precise antifungal mechanism of this compound has not been extensively elucidated in dedicated studies. However, insights can be drawn from research on structurally related 8-hydroxyquinoline derivatives. The antifungal action of this class of compounds is generally multifaceted and can be influenced by the specific substitution patterns on the quinoline ring.

One proposed mechanism for 8-hydroxyquinoline derivatives involves the disruption of fungal cell wall integrity. Studies on compounds like clioquinol have shown that they can damage the cell wall, a crucial structure for fungal survival and pathogenesis. Another key mechanism is the compromise of the fungal cytoplasmic membrane's functional integrity. This can lead to the leakage of essential cellular components and ultimately, cell death. The ability of 8-hydroxyquinoline derivatives to chelate metal ions is also considered a critical factor in their antifungal activity, as this can disrupt essential enzymatic processes within the fungal cell.

Furthermore, some derivatives have been observed to inhibit the formation of pseudohyphae in Candida albicans, a key virulence factor. The specific mechanism for this compound is likely to involve one or a combination of these actions, though further research is needed to confirm the exact pathways. The substitution pattern, including the presence of the bromine atom and the keto group, likely modulates the compound's lipophilicity and electronic properties, thereby influencing its interaction with fungal cellular targets.

Antiviral and Antiparasitic Mechanism Studies

Direct mechanistic studies on the antiviral and antiparasitic activities of this compound are limited. However, the broader class of 8-hydroxyquinoline derivatives has demonstrated potential in these areas, suggesting possible mechanisms of action.

In the context of antiviral activity, a derivative of clioquinol, 7-bromo-5-chloro-8-hydroxyquinoline, has been shown to inhibit the cytopathic effect of SARS-CoV-2 in Vero E6 cells. covid19-help.org The proposed mechanism for this analog involves blocking the interaction between the viral spike protein's receptor-binding domain and the human ACE2 receptor. covid19-help.org It is plausible that this compound could exhibit antiviral activity through a similar mechanism of interfering with virus-host cell interactions.

Regarding antiparasitic action, 8-hydroxyquinoline derivatives have shown activity against various parasites, including Leishmania species. nih.gov The mechanism is thought to involve the chelation of metal ions that are essential for parasitic metabolic pathways. rsc.org 8-hydroxyquinoline has been observed to eliminate both promastigote and intracellular amastigote forms of Leishmania. nih.gov Furthermore, in in vivo models, it has been shown to reduce tissue parasite load, associated with a favorable immune response. nih.gov While these findings are for the parent 8-hydroxyquinoline, they provide a foundation for the potential antiparasitic mechanisms of its derivatives like this compound.

Enzyme Inhibition Studies

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

There is a lack of specific research investigating the cholinesterase inhibitory activity of this compound. However, the quinoline and quinolinone scaffolds are present in various compounds that have been studied for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.

The general mechanism of cholinesterase inhibitors involves binding to the active site of the enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine. This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, which can improve cognitive function. Inhibitors can be reversible or irreversible and can exhibit selectivity for either AChE or BChE. While some fluoroquinolone derivatives have been designed as cholinesterase inhibitors, there is no direct evidence to suggest that this compound acts as a potent inhibitor of these enzymes. Future studies would be necessary to determine its potential and mechanism of action in this context.

Influenza Endonuclease Inhibition (Insights from Analogs)

While direct studies on this compound are not available, research on analogous 3-hydroxyquinolin-2(1H)-one derivatives provides significant insights into a likely mechanism of action against the influenza virus. nih.gov This class of compounds has been identified as inhibitors of the influenza A endonuclease, a key enzyme in the viral replication process. nih.gov

The influenza endonuclease is a metalloenzyme that requires two divalent metal ions, typically magnesium or manganese, in its active site for its "cap-snatching" activity. This process involves the cleavage of host cell pre-mRNAs to generate capped primers for the synthesis of viral mRNA. The 3-hydroxyquinolin-2(1H)-one scaffold is believed to act as a bimetal chelating ligand, binding to the two metal ions in the active site of the endonuclease. nih.gov This chelation effectively inactivates the enzyme, thus halting viral replication.

A study on various monobrominated 3-hydroxyquinolin-2(1H)-one derivatives demonstrated their potential as influenza endonuclease inhibitors. nih.gov Although the specific inhibitory concentration (IC50) for the 5-bromo isomer was not detailed, the research supports the hypothesis that it would function through the same metal chelation mechanism. The position of the bromine atom on the quinolinone ring can influence the compound's electronic properties and its fit within the enzyme's active site, thereby affecting its inhibitory potency.

| Compound Class | Target Enzyme | Proposed Mechanism of Action | Key Structural Feature |

| 3-Hydroxyquinolin-2(1H)-ones | Influenza A Endonuclease | Bimetal chelation in the enzyme's active site | 3-hydroxy-2-oxo functionality |

Other Biological Activity Mechanisms

Antioxidative Mechanisms

The antioxidant potential of this compound has not been directly investigated. However, the 8-hydroxyquinoline and quinolinone moieties are present in compounds known to possess antioxidant properties. The primary mechanism by which such compounds exert their antioxidant effects is through the scavenging of free radicals.

Inhibition of Amyloid-beta Aggregation

The aggregation of amyloid-beta (Aβ) peptides, particularly Aβ(1-42), into soluble oligomers and insoluble fibrils is a central pathological hallmark of Alzheimer's disease. The neurotoxicity associated with Aβ aggregates has led to significant research into small molecules that can inhibit this process. While direct mechanistic studies on this compound are not extensively available in the current literature, the broader class of 8-hydroxyquinoline derivatives has been the subject of numerous investigations, providing insights into the potential mechanisms by which this compound may interfere with Aβ aggregation.

Research into 8-hydroxyquinoline analogues has revealed their potential to suppress the formation of Aβ oligomers nih.govnih.gov. The inhibitory effects of these compounds appear to be independent of their well-known metal-chelating properties nih.gov. This is a significant finding, as the dysregulation of metal ions is another factor implicated in Alzheimer's disease pathology.

Studies involving crosslinking experiments have suggested that certain 8-hydroxyquinoline derivatives may act at the early stages of Aβ assembly, specifically at the level of trimer formation nih.gov. By interfering with the formation of these early oligomeric species, these compounds can disrupt the cascade of events that leads to the formation of larger, more toxic Aβ aggregates.

The introduction of halogen atoms, such as bromine, into the structure of aromatic molecules has been shown to enhance their capacity to inhibit Aβ aggregation. This suggests that the bromo-substitution in this compound could be a key structural feature contributing to its potential efficacy as an Aβ aggregation inhibitor.

While specific data for this compound is not available, the inhibitory activities of other 8-hydroxyquinoline derivatives against self-induced Aβ(1-42) aggregation have been reported, providing a context for the potential potency of this compound class.

| Compound | IC50 (μM) for self-induced Aβ(1-42) aggregation |

|---|---|

| Compound 5b (an 8-hydroxyquinoline derivative) | 5.64 |

The data presented for a related 8-hydroxyquinoline derivative demonstrates a significant inhibitory effect on the aggregation of Aβ(1-42) nih.gov. These findings support the rationale for investigating compounds like this compound as potential therapeutic agents in Alzheimer's disease, focusing on their ability to modulate the aggregation of amyloid-beta peptides. Further research is necessary to elucidate the precise mechanism and potency of this compound in this context.

Advanced Applications in Materials Science and Analytical Chemistry

Optoelectronic Materials Development

The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is a cornerstone in the development of optoelectronic materials due to its excellent chelating ability, thermal stability, and luminescent properties. researchgate.netrroij.com

Application as Electron Carriers in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 8-hydroxyquinoline are extensively used as electron carriers and emissive materials in Organic Light-Emitting Diodes (OLEDs). researchgate.netrroij.comscispace.comnih.gov The most famous example is Tris(8-hydroxyquinolinato)aluminium (Alq3), which has become a benchmark material in the fabrication of OLEDs. scirp.org These compounds facilitate the transport of electrons within the device and contribute to the emissive layer where electroluminescence occurs. nih.govscirp.org The functional mechanism involves the formation of stable metal complexes that possess the necessary electronic and photophysical properties for efficient light emission. The introduction of substituents, such as a bromine atom on the quinoline (B57606) ring, can modulate the electronic properties, solubility, and morphology of the resulting materials, potentially leading to improved device performance. While direct studies on 5-Bromo-8-hydroxyquinolin-2(1H)-one for OLEDs are not prominent, the general applicability of 8-HQ derivatives suggests its potential in this field. researchgate.netrroij.com

Design of Fluorescent Chemosensors for Metal Ions

The inherent fluorescence of the 8-hydroxyquinoline moiety and its ability to form stable complexes with a wide range of metal ions make it an ideal building block for fluorescent chemosensors. researchgate.netrroij.comscispace.com The principle of these sensors lies in the change of fluorescence upon chelation. 8-hydroxyquinoline itself is weakly fluorescent due to an excited-state intramolecular proton transfer. rroij.comscispace.com However, when it coordinates with a metal ion, this process is blocked, leading to a significant enhancement of the fluorescence emission. rroij.comscispace.com This "turn-on" fluorescence response allows for the sensitive and selective detection of various metal ions. rroij.comscispace.comresearchgate.net

Derivatives can be designed to be selective for specific metal ions, such as Al³⁺ and Zn²⁺, which are important in biological and environmental systems. rroij.com The substitution pattern on the 8-HQ ring, including halogenation, can fine-tune the sensor's selectivity and sensitivity. rroij.com For instance, a quinoxaline-based receptor has been developed as a "switch-off" sensor for the highly selective recognition of Hg²⁺ ions. nih.gov Given its structure, this compound is a promising candidate for the development of new fluorescent chemosensors for metal ion detection.

Analytical and Separation Science

The strong metal-chelating properties of 8-hydroxyquinoline derivatives are also harnessed in analytical and separation techniques. rroij.comscispace.com

Metal Ion Extraction and Quantitative Complex Formation

The ability of 8-hydroxyquinoline and its derivatives to form stable, often colored or fluorescent, complexes with metal ions is fundamental to their use in metal ion extraction and quantitative analysis. rroij.comscispace.comresearchgate.net These compounds act as bidentate ligands, coordinating with metal ions through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group. scirp.org This chelation can render metal ions soluble in organic solvents, allowing for their extraction from aqueous solutions. researchgate.net

The stoichiometry of the metal-ligand complexes is often well-defined, typically with a 1:2 or 1:3 metal-to-ligand ratio, which is crucial for quantitative applications. scirp.orgresearchgate.net For example, conductometric and spectrophotometric methods have been used to confirm the 1:2 stoichiometric ratio of metal ions like Cu(II), Co(II), and Ni(II) with 8-hydroxyquinoline. scirp.org Derivatives of 8-HQ have been specifically synthesized to act as extractants for metals like iron, copper, nickel, and uranium in hydrometallurgical processes. researchgate.net The bromo- and hydroxyl-substituents in this compound would likely contribute to its efficacy as a chelating agent for similar applications.

Corrosion Inhibition Studies

A significant area of application for 8-hydroxyquinoline and its derivatives is the prevention of metal corrosion, particularly for mild steel, C22E steel, and magnesium alloys in acidic environments. najah.eduresearchgate.netnih.govmdpi.com

Mechanistic Understanding of Corrosion Inhibition

The corrosion inhibition mechanism of 8-hydroxyquinoline derivatives is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. najah.edumdpi.com This adsorption occurs through the interaction of the lone pair electrons of the heteroatoms (nitrogen and oxygen) and the π-electrons of the aromatic rings with the vacant d-orbitals of the metal atoms. najah.edu

Studies on various 8-hydroxyquinoline derivatives have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netnih.gov The effectiveness of the inhibition is dependent on the concentration of the inhibitor, the temperature, and the specific molecular structure of the derivative. najah.eduresearchgate.net The presence of electron-donating or electron-withdrawing groups on the quinoline ring can influence the adsorption process and, consequently, the inhibition efficiency. researchgate.net The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm model. najah.eduresearchgate.net

Table 1: Electrochemical Polarization Parameters for C22E Steel in 1 M HCl with and without 8-Hydroxyquinoline Analogs at 10⁻³ M

| Inhibitor | Ecorr (mV vs SCE) | Icorr (µA/cm²) | Inhibition Efficiency (η%) | Type of Inhibitor |

| Blank | - | - | - | - |

| HQMC | - | - | 91.73 | Mixed with predominant anodic effectiveness |

| HQPC | - | - | 87.09 | Anodic |

| Data sourced from electrochemical polarization measurements of C22E steel in 1 M HCl. researchgate.net |

Table 2: Inhibition Efficiency of 8-Hydroxyquinoline Derivatives on N80 Steel in 1.0 M HCl at 333 K

| Inhibitor | Inhibition Efficiency (IE%) |

| 5-[(dodecylthio)methyl]-8-quinolinol | 98.71 |

| Data obtained from weight loss method. nih.gov |

Development of Novel Functional Materials

The unique molecular architecture of this compound, featuring a chelating 8-hydroxyquinoline core, a reactive bromo substituent, and a lactam function, positions it as a versatile building block for the creation of advanced functional materials. Its derivatives have been explored for their potential in coordination polymers, sensory devices, and as components in biologically active materials. Research in this area leverages the inherent electronic and coordination properties of the quinolinone scaffold to design materials with tailored optical, chemical, and physical characteristics.

Coordination polymers based on 8-hydroxyquinoline and its derivatives are a significant area of materials science research. rsc.org These materials are formed through the self-assembly of metal ions and organic ligands, creating extended networks with diverse topologies and functionalities. While specific research on coordination polymers derived exclusively from this compound is limited, studies on analogous 8-hydroxyquinoline-based ligands provide a strong indication of its potential. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group in the 8-hydroxyquinoline moiety create a strong chelation site for a wide variety of metal ions. researchgate.nettsijournals.com The incorporation of the bromo group at the 5-position can further influence the electronic properties and the packing of the resulting polymer chains, potentially leading to materials with enhanced luminescent or catalytic activities.

For instance, studies on coordination polymers of a similar bis(8-hydroxyquinoline) ligand have demonstrated their thermal stability and have been characterized for their spectral and magnetic properties. tsijournals.com It is conceivable that polymers incorporating this compound could exhibit interesting photoluminescent properties, making them suitable for applications in chemical sensing. The fluorescence of 8-hydroxyquinoline derivatives is often quenched or enhanced upon coordination with specific metal ions or exposure to certain analytes, forming the basis for fluorescent chemosensors. rsc.org The bromo substituent can modulate the emission wavelength and quantum yield of such materials.

Another promising avenue for the application of this compound is in the development of electrospun fibrous materials with biological functionalities. Research has shown that 8-hydroxyquinoline derivatives can be incorporated into polymer matrices like poly(vinyl alcohol) and chitosan (B1678972) to create materials with antibacterial, antifungal, and even antitumor properties. nih.govnih.gov The presence of the bromo group in this compound could potentially enhance these biological activities. Such functionalized electrospun mats are being investigated for applications in wound dressings and other biomedical devices. nih.gov

The development of molecular switches and sensors is another area where 8-hydroxyquinoline derivatives have shown significant promise. A tripodal molecular switch based on 8-hydroxyquinoline has been synthesized and demonstrated to act as a highly selective sequential pH sensor in aqueous solutions, exhibiting an "OFF-ON-OFF" fluorescence response. rsc.org The electronic perturbations introduced by the bromo and lactam functionalities in this compound could be exploited to design new sensors with tailored sensitivities and switching behaviors for specific analytes or environmental conditions.

While direct and extensive research on the material applications of this compound is still emerging, the foundational knowledge from the broader family of 8-hydroxyquinoline derivatives strongly supports its potential as a valuable component in the design of novel functional materials. Future research is anticipated to explore the synthesis and characterization of coordination polymers, functional fibers, and sensory devices specifically derived from this compound, unlocking its full potential in materials science and analytical chemistry.

| Functional Material Type | Potential Application | Key Research Findings on Analogous Compounds | Reference |

| Coordination Polymers | Chemical Sensing, Catalysis | 8-hydroxyquinolinate-based polymers exhibit tunable photoluminescent properties for sensing nitroaromatics. | rsc.org |

| Electrospun Fibrous Mats | Biomedical (Wound Dressings), Antibacterial/Antifungal Materials | 8-hydroxyquinoline derivatives incorporated into polymer fibers demonstrate significant biological activity. | nih.govnih.gov |

| Molecular Switches/Sensors | pH Sensing, Analyte Detection | Tripodal 8-hydroxyquinoline functionalized compounds act as selective pH-dependent fluorescent sensors. | rsc.org |

Q & A

Q. What are the recommended methodologies for synthesizing 5-Bromo-8-hydroxyquinolin-2(1H)-one and its derivatives?

- Methodological Answer: Synthesis typically involves bromination of 8-hydroxyquinolin-2(1H)-one precursors under controlled conditions. For example, bromine or N-bromosuccinimide (NBS) can be used in polar solvents like DMF or acetic acid at 60–80°C. Optimization of reaction time and stoichiometry is critical to avoid over-bromination. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures product isolation . For derivatives, substituent-specific protection/deprotection strategies (e.g., benzyloxy groups) are employed to retain regioselectivity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and coupling patterns. Mass spectrometry (ESI-TOF or HRMS) validates molecular weight (±2 ppm). High-performance liquid chromatography (HPLC) with UV detection at 254 nm assesses purity (>95% by area normalization). For crystalline derivatives, X-ray diffraction provides definitive structural confirmation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer: Discrepancies in antimicrobial or cytotoxic activity may arise from variations in assay conditions (e.g., bacterial strain viability, solvent effects). To address this:

Standardize protocols (e.g., CLSI guidelines for MIC determination).

Perform dose-response curves with internal controls (e.g., ciprofloxacin for bacteria).

Validate results across multiple cell lines or microbial models.

Cross-referencing with structural analogs (e.g., 7-Bromo-4-hydroxyquinolin-2(1H)-one) can isolate bromine’s role in bioactivity .